
GW2974
Übersicht
Beschreibung
GW282974X ist ein dualer Tyrosinkinase-Inhibitor, der sowohl den epidermal growth factor receptor als auch den human epidermal growth factor receptor 2 angreift. Diese Verbindung hat ein signifikantes Potenzial in der Behandlung verschiedener Krebsarten gezeigt, insbesondere Brustkrebs, indem sie die Signalwege hemmt, die das Tumorwachstum und das Überleben fördern .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von GW282974X umfasst mehrere Schritte, beginnend mit der Herstellung von SchlüsselintermediatenDie Reaktionsbedingungen beinhalten häufig die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Industrielle Produktionsmethoden
Die industrielle Produktion von GW282974X folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Effizienz, Wirtschaftlichkeit und Einhaltung gesetzlicher Vorschriften optimiert. Fortschrittliche Techniken wie kontinuierliche Durchflusschemie und automatisierte Synthese können eingesetzt werden, um die Produktionskapazität und -konsistenz zu verbessern .
Chemische Reaktionsanalyse
Arten von Reaktionen
GW282974X durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen verändern und die Aktivität der Verbindung verändern.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene organische Lösungsmittel. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um die gewünschten Transformationen zu erreichen, ohne die Stabilität der Verbindung zu beeinträchtigen .
Haupterzeugnisse
Die Haupterzeugnisse, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate von GW282974X mit modifizierten funktionellen Gruppen. Diese Derivate können unterschiedliche pharmakologische Eigenschaften aufweisen und werden oft auf ihre potenziellen therapeutischen Anwendungen untersucht .
Wissenschaftliche Forschungsanwendungen
GW282974X wurde umfassend auf seine Anwendungen in verschiedenen Bereichen untersucht:
Chemie: Wird als Modellverbindung verwendet, um die Auswirkungen der dualen Kinasehemmung auf zelluläre Signalwege zu untersuchen.
Biologie: Untersucht auf seine Rolle bei der Modulation zellulärer Prozesse wie Proliferation, Apoptose und Differenzierung.
Medizin: Zeigte Wirksamkeit in präklinischen und klinischen Studien zur Behandlung von Brustkrebs und anderen bösartigen Erkrankungen.
Wirkmechanismus
GW282974X entfaltet seine Wirkung durch Hemmung der Tyrosinkinaseaktivität des epidermal growth factor receptors und des human epidermal growth factor receptors 2. Diese Hemmung verhindert die Autophosphorylierung dieser Rezeptoren und blockiert nachgeschaltete Signalwege, die das Zellwachstum und das Überleben fördern. Zu den molekularen Zielstrukturen der Verbindung gehören die intrazellulären Domänen dieser Rezeptoren, die für ihre Aktivierung und Funktion entscheidend sind .
Wissenschaftliche Forschungsanwendungen
Cancer Therapy
Mechanism of Action
GW2974 exhibits potent anti-cancer properties by inhibiting the tyrosine kinase activity associated with EGFR and HER2. Its mechanism involves binding to the ATP-binding site of these receptors, preventing phosphorylation and activation of downstream signaling pathways that promote cell proliferation and survival. This inhibition leads to reduced tumor growth and increased apoptosis in cancer cells .
Inhibition of Multidrug Resistance
this compound has been shown to reverse multidrug resistance (MDR) in cancer cells by blocking drug efflux mechanisms mediated by ATP-binding cassette (ABC) transporters. Studies indicate that this compound enhances the intracellular accumulation of chemotherapeutic agents in MDR cells, making it a valuable candidate for combination therapies .
Case Studies
- In in vitro studies, this compound demonstrated significant efficacy against glioblastoma multiforme and breast cancer cell lines, exhibiting better therapeutic effects than other inhibitors like gefitinib .
- An in vivo study on gallbladder carcinoma in BK5.erbB2 mice revealed that this compound effectively prevented tumor development when targeting EGFR alone or in combination with HER2 .
G-Quadruplex Stabilization
This compound has been identified as a stabilizer of human telomeric G-quadruplex DNA structures. This interaction is believed to contribute to its anti-cancer efficacy by inhibiting telomerase activity, which is crucial for cancer cell proliferation. The binding studies have shown high affinities for G-quadruplex DNA compared to double-stranded DNA .
Research Findings
- Molecular docking studies revealed favorable binding interactions between this compound and G-quadruplex structures, supporting the hypothesis that this stabilization may enhance its therapeutic potential against cancer .
- Techniques such as ultraviolet-visible spectroscopy and circular dichroism have been employed to elucidate these interactions further, demonstrating the compound's ability to stabilize G-quadruplex structures effectively .
Cardioprotective Effects
Recent studies have indicated that this compound may also possess cardioprotective properties. It has been reported to prevent apoptosis induced by tumor necrosis factor-alpha (TNFα), a cytokine associated with cardiac failure. This suggests potential applications beyond oncology, particularly in cardiovascular health .
Therapeutic Efficacy Against Other Diseases
Beyond cancer treatment, this compound has shown potential against hepatitis C virus activity and has stimulated neuron-specific enolase in androgen-independent prostate cancer cell lines. These findings suggest that this compound may have broader applications in treating viral infections and neurodegenerative conditions .
Wirkmechanismus
Target of Action
GW2974, also known as EGFR/HER2 Inhibitor, is a potent dual inhibitor of EGFR (Epidermal Growth Factor Receptor) and HER2 (Human Epidermal Growth Factor Receptor 2) . These receptors are protein tyrosine kinases (PTKs) that play crucial roles in cell signaling pathways, regulating key functions such as proliferation, differentiation, apoptosis, and neurite outgrowth .
Mode of Action
This compound interacts with its targets, EGFR and HER2, through inhibition of their tyrosine kinase activity . This inhibition prevents the autophosphorylation of tyrosine residues outside the catalytic domain of these receptors, which is a critical step in their activation .
In addition to this, this compound has shown a good affinity to G-quadruplex DNA, a structure formed by guanine-rich sequences in chromosomal telomere . The stoichiometric ratio between this compound and TelQ (per strand) was found to be 2:1 .
Biochemical Pathways
The inhibition of EGFR and HER2 by this compound affects multiple downstream signaling pathways involved in cell proliferation and survival . Moreover, the interaction of this compound with G-quadruplex DNA can inhibit the telomerase enzyme, which is active in more than 85% of cancer cells . This could potentially lead to the inhibition of telomere elongation, affecting the proliferative capacity of cancer cells .
Result of Action
The dual inhibition of EGFR and HER2 by this compound can lead to the suppression of tumor cell growth . Furthermore, the stabilization of telomeric G-quadruplex DNA by this compound inhibits the telomerase enzyme, which could be a potential anticancer mechanism .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, increasing the this compound ratio with DNA up to five times showed an inverse effect on G-quadruplex DNA stability
Biochemische Analyse
Biochemical Properties
N6,N6-dimethyl-N4-[1-(phenylmethyl)-5-indazolyl]pyrido[3,4-d]pyrimidine-4,6-diamine is a potent and selective dual inhibitor of epidermal growth factor receptor (EGFR) and ErbB-2 receptor tyrosine kinase . These enzymes are critical in cell signaling pathways that regulate cell growth and differentiation. By inhibiting these receptors, N6,N6-dimethyl-N4-[1-(phenylmethyl)-5-indazolyl]pyrido[3,4-d]pyrimidine-4,6-diamine can modulate various biochemical reactions, making it a valuable compound in cancer research and therapy .
Cellular Effects
N6,N6-dimethyl-N4-[1-(phenylmethyl)-5-indazolyl]pyrido[3,4-d]pyrimidine-4,6-diamine has been shown to influence several cellular processes. It affects cell signaling pathways by inhibiting EGFR and ErbB-2, leading to reduced cell proliferation and increased apoptosis in cancer cells . This compound also impacts gene expression and cellular metabolism, further contributing to its potential as a therapeutic agent .
Molecular Mechanism
The molecular mechanism of N6,N6-dimethyl-N4-[1-(phenylmethyl)-5-indazolyl]pyrido[3,4-d]pyrimidine-4,6-diamine involves binding to the ATP-binding site of EGFR and ErbB-2, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream signaling proteins, leading to the suppression of cell growth and induction of apoptosis . Additionally, this compound can modulate gene expression by affecting transcription factors involved in cell cycle regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N6,N6-dimethyl-N4-[1-(phenylmethyl)-5-indazolyl]pyrido[3,4-d]pyrimidine-4,6-diamine have been observed to change over time. The compound is stable under standard laboratory conditions and maintains its inhibitory activity for extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and increased apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of N6,N6-dimethyl-N4-[1-(phenylmethyl)-5-indazolyl]pyrido[3,4-d]pyrimidine-4,6-diamine vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects such as weight loss and organ toxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing side effects .
Metabolic Pathways
N6,N6-dimethyl-N4-[1-(phenylmethyl)-5-indazolyl]pyrido[3,4-d]pyrimidine-4,6-diamine is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . The metabolites are then excreted through the kidneys . This compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels .
Transport and Distribution
Within cells and tissues, N6,N6-dimethyl-N4-[1-(phenylmethyl)-5-indazolyl]pyrido[3,4-d]pyrimidine-4,6-diamine is transported and distributed by specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its inhibitory effects . The compound’s distribution is influenced by factors such as tissue permeability and binding affinity .
Subcellular Localization
N6,N6-dimethyl-N4-[1-(phenylmethyl)-5-indazolyl]pyrido[3,4-d]pyrimidine-4,6-diamine is primarily localized in the cytoplasm and nucleus of cells . Its activity is modulated by post-translational modifications and targeting signals that direct it to specific subcellular compartments . This localization is crucial for its function as an inhibitor of EGFR and ErbB-2, as it allows the compound to interact with these receptors at their sites of action .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of GW282974X involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of GW282974X follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production capacity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
GW282974X undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions involve replacing one functional group with another, potentially enhancing the compound’s efficacy.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions are carefully controlled to achieve the desired transformations without compromising the compound’s stability .
Major Products Formed
The major products formed from these reactions are typically derivatives of GW282974X with modified functional groups. These derivatives may exhibit different pharmacological properties and are often studied for their potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Lapatinib: Ein weiterer dualer Tyrosinkinase-Inhibitor, der den epidermal growth factor receptor und den human epidermal growth factor receptor 2 angreift.
Erlotinib: Ein Tyrosinkinase-Inhibitor, der spezifisch den epidermal growth factor receptor angreift.
Gefitinib: Ähnlich wie Erlotinib zielt es auf den epidermal growth factor receptor ab, jedoch mit einer anderen Bindungsaffinität und einem anderen pharmakokinetischen Profil
Einzigartigkeit von GW282974X
GW282974X ist einzigartig in seiner Fähigkeit, gleichzeitig sowohl den epidermal growth factor receptor als auch den human epidermal growth factor receptor 2 zu hemmen, was ein breiteres Wirkungsspektrum gegen Tumore bietet, die diese Rezeptoren überexprimieren. Diese duale Hemmung kann zu einer effektiveren Unterdrückung des Tumorwachstums und von Resistenzmechanismen im Vergleich zu Einzelzielinhibitoren führen .
Biologische Aktivität
GW2974 is a dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), which has garnered attention for its potential therapeutic applications in various cancers. This article explores the biological activity of this compound, detailing its mechanisms of action, effects on cancer cells, and implications for treatment strategies.
This compound exhibits its biological activity primarily through the inhibition of tyrosine kinase receptors, specifically EGFR and HER2. By blocking these receptors, this compound disrupts signaling pathways that promote cell proliferation and survival in cancer cells.
- Tyrosine Kinase Inhibition : this compound effectively inhibits both EGFR and HER2, leading to reduced activation of downstream signaling pathways associated with tumor growth and survival .
- Reversal of Multidrug Resistance : Studies have shown that this compound can reverse multidrug resistance (MDR) mediated by transporters such as ABCB1 and ABCG2, enhancing the efficacy of conventional anticancer therapies .
In Vitro Studies
This compound has been evaluated in various in vitro cancer models, demonstrating significant growth inhibition across different cancer cell lines:
- Breast Cancer : In MCF-7 and HER2-transfected MCF-7 cells, this compound exhibited a synergistic growth inhibitory effect when combined with other inhibitors like INCB3619 .
- Gallbladder Carcinoma : this compound showed promising results in BK5.erbB2 transgenic mice, where it inhibited tumor growth effectively compared to controls .
In Vivo Studies
The efficacy of this compound has also been demonstrated in vivo:
- Skin Tumor Promotion : In studies involving two-stage skin carcinogenesis in mice, this compound inhibited tumor promotion induced by phorbol esters. The compound's effects were reversible upon cessation of treatment, indicating potential for therapeutic application .
- Cardiac Protection : Beyond its anticancer properties, this compound exhibited protective effects against cardiac cell apoptosis induced by TNFα, suggesting a dual role in both oncology and cardiology .
Case Studies and Clinical Implications
Several case studies highlight the potential clinical applications of this compound:
- Combination Therapy : The combination of this compound with other agents has shown enhanced efficacy in treating non-small cell lung carcinoma (NSCLC) compared to monotherapy. This suggests that this compound could be an integral part of combination treatment regimens .
- Chemoprevention : Research indicates that this compound may have chemopreventive properties against oral carcinogenesis induced by carcinogens such as DMBA, highlighting its potential role in cancer prevention strategies .
Research Findings Summary Table
Eigenschaften
IUPAC Name |
4-N-(1-benzylindazol-5-yl)-6-N,6-N-dimethylpyrido[3,4-d]pyrimidine-4,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N7/c1-29(2)22-11-19-20(13-24-22)25-15-26-23(19)28-18-8-9-21-17(10-18)12-27-30(21)14-16-6-4-3-5-7-16/h3-13,15H,14H2,1-2H3,(H,25,26,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYZXRCFCVDSKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2C(=C1)C(=NC=N2)NC3=CC4=C(C=C3)N(N=C4)CC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424963 | |
Record name | 4-N-(1-Benzylindazol-5-yl)-6-N,6-N-dimethylpyrido[3,4-d]pyrimidine-4,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40424963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202272-68-2 | |
Record name | GW2974 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202272682 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-N-(1-Benzylindazol-5-yl)-6-N,6-N-dimethylpyrido[3,4-d]pyrimidine-4,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40424963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.